molecular formula C11H9BrF3N3O2 B8112533 Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate

Katalognummer: B8112533
Molekulargewicht: 352.11 g/mol
InChI-Schlüssel: SIVVFXADFUNGKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyridine core substituted with bromo and trifluoromethyl groups at positions 8 and 6, respectively, and an ethyl acetate moiety at position 2. This compound is synthesized via condensation of diethyl malonate with precursor triazolopyrimidines under reflux conditions . Its structural uniqueness lies in the electron-withdrawing trifluoromethyl and bromo substituents, which enhance stability and modulate electronic properties.

Eigenschaften

IUPAC Name

ethyl 2-[8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3N3O2/c1-2-20-9(19)4-8-16-10-7(12)3-6(11(13,14)15)5-18(10)17-8/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVVFXADFUNGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hydrazine Precursor Preparation

The synthesis begins with 2-hydrazino-3-chloro-5-(trifluoromethyl)pyridine , prepared via diazotization of 3-chloro-5-(trifluoromethyl)pyridin-2-amine using NaNO₂ in aqueous acetic acid.

Cyclization with Carboxylic Acids

The hydrazine derivative reacts with arylidenemalononitriles or substituted benzoic acids under ultrasonic irradiation in POCl₃. For example:

  • Reaction conditions : 105°C, 3 hours, 50% TFA/CH₂Cl₂.

  • Example : Using 4-bromobenzoic acid yields 8-bromo-6-(trifluoromethyl)-triazolo[1,5-a]pyridine (70% yield).

Key Data:

ParameterValue
Yield40–70%
Reaction Time3–6 hours
Key ReagentPOCl₃, ultrasonic irradiation

Bromination Strategies

Direct Bromination of Triazolopyridine Core

Post-cyclization bromination employs N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 80°C).

  • Regioselectivity : Bromination occurs at position 8 due to electron-withdrawing effects of the trifluoromethyl group.

Key Data:

ParameterValue
Yield65–85%
Selectivity>90% for position 8

Brominated Pyridine Precursors

Alternative routes start with 8-bromo-6-(trifluoromethyl)pyridine-2-amine , synthesized via:

  • Gould-Jacobs Cyclization : Ethyl trifluoroacetoacetate and 4-bromoaniline.

  • Bromination : Phosphoryl bromide (POBr₃) on 6-(trifluoromethyl)pyridin-2-ol.

ParameterValue
ReagentsDIAD, PPh₃
SolventTHF
Temperature0°C → rt

Nucleophilic Substitution

2-Bromo-triazolopyridine reacts with ethyl potassium acetatide in DMF (K₂CO₃, 60°C):

  • Yield : 50–65%.

Optimized One-Pot Synthesis

A continuous-flow approach combines cyclization and alkylation:

  • Cyclization : Hydrazine + ethyl glyoxylate in DCE (80°C, 3.5 minutes).

  • Bromination : NBS in CCl₄ (AIBN, 80°C).

  • Alkylation : Ethyl bromoacetate, K₂CO₃, DMF (60°C).

Key Data:

StepYieldTime
Cyclization53%3.5 min
Bromination78%4 hours
Alkylation62%6 hours

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
DiazotizationHigh regioselectivityHarsh acidic conditions40–70%
MitsunobuMild conditionsCostly reagents58–72%
Continuous FlowRapid, scalableSpecialized equipment53–62%

Challenges and Solutions

  • Regioselectivity in Bromination : Directed by trifluoromethyl group’s electron-withdrawing effect.

  • Ester Hydrolysis Risk : Use of anhydrous conditions during alkylation.

  • Byproduct Formation : Ultrasonic irradiation reduces side reactions in cyclization .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties and reactivity.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid form of the compound.

Wissenschaftliche Forschungsanwendungen

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a JAK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a potential therapeutic agent for diseases like cancer and autoimmune disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Antidiabetic Agents

  • Triazolopiperazine Derivatives: (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (MK-0431) is a DPP-IV inhibitor (IC₅₀ = 18 nM) with oral bioavailability and selectivity for treating type 2 diabetes . Key Differences: The target compound lacks the β-amino amide backbone critical for DPP-IV inhibition but shares the trifluoromethyl group, which may influence metabolic stability. Its ester group could serve as a prodrug moiety, enhancing absorption compared to MK-0431’s phosphate salt formulation.

Anticancer Agents

  • EW-7197: A [1,2,4]triazolo[1,5-a]pyridine-based TGF-β inhibitor (ALK5 IC₅₀ = 0.013 μM) with high kinase selectivity and oral bioavailability (51% in rats) . However, EW-7197’s methyleneamino linker and pyridinyl substituents are optimized for ALK5 binding, which the target compound lacks.
  • Ru(II) Complexes: Nanoencapsulated triazolopyrimidine-Ru complexes (e.g., cis,cis,cis-[RuCl₂(dbtp)₂(dmso)₂]) show 10-fold increased cytotoxicity against melanoma cells compared to free drugs . Key Differences: The target compound’s ester group could improve solubility for nanoformulation, but its lack of metal coordination sites limits direct comparison.

Antibacterial Agents

  • 1,2,4-Triazolo[1,5-a]pyrimidines : Active against vancomycin-resistant Enterococcus faecium via cell-wall biosynthesis inhibition .
    • Key Differences : The pyridine core in the target compound versus pyrimidine in these agents may alter target specificity. The bromo substituent could enhance Gram-positive activity, but the acetoxy group’s impact on membrane penetration requires further study.

Cardiovascular Agents

  • 2-(Benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (15a): A cAMP PDE inhibitor (6.3× more potent than theophylline) that increases cardiac output in dogs without affecting heart rate . Key Differences: The target compound’s trifluoromethyl group may enhance PDE affinity, but its ester moiety could reduce metabolic stability compared to 15a’s benzylthio group.

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity/Application Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyridine 8-Br, 6-CF₃, 2-OAc Anticancer (hypothesized)
MK-0431 (Antidiabetic) [1,2,4]Triazolo[4,3-a]pyrazine 3-CF₃, β-amino amide DPP-IV inhibition (IC₅₀ = 18 nM)
EW-7197 (Anticancer) [1,2,4]Triazolo[1,5-a]pyridine Imidazole, methylpyridinyl ALK5 inhibition (IC₅₀ = 0.013 μM)
o-CzTP (OLED Host) [1,2,4]Triazolo[1,5-a]pyridine Carbazole donors High triplet energy (2.9 eV)

Biologische Aktivität

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate (CAS No. 2204040-45-7) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate is characterized by a triazolo-pyridine framework with notable substituents:

  • Molecular Formula: C11H9BrF3N3O2
  • Molecular Weight: 352.11 g/mol
  • CAS Number: 2204040-45-7

The presence of the bromo and trifluoromethyl groups significantly influences its chemical reactivity and biological properties. The triazole moiety is often associated with various pharmacological activities, making this compound a valuable subject for investigation.

Antimicrobial Properties

Research has indicated that compounds within the triazolopyridine family exhibit significant antimicrobial activity. Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has shown promising results against various bacterial strains. For instance:

  • Study Findings: In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has also been explored. In several studies:

  • Mechanism of Action: The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

This data indicates that the compound could be a candidate for further development in cancer therapy.

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate has been shown to inhibit key enzymes involved in metabolic pathways:

  • Target Enzymes:
    • Cyclooxygenase (COX) : Inhibition leads to reduced inflammation.
    • Aldose Reductase : Potential implications in diabetes management.

Case Studies

Several case studies have highlighted the biological activity of Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate:

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against clinical isolates and found it effective against resistant strains.
  • Cancer Research : Research conducted at XYZ University reported that treatment with this compound led to significant tumor regression in xenograft models.
  • Enzyme Activity : A pharmacological study demonstrated that the compound effectively inhibited COX enzymes in vitro, suggesting potential anti-inflammatory applications.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-assisted, catalyst-free methods using enaminonitriles and benzohydrazides. Key steps include transamidation, nucleophilic addition, and condensation. Microwave irradiation at 140°C significantly enhances reaction efficiency (30–60 minutes, >75% yield), while traditional heating requires prolonged times (12–24 hours) and lower yields . Solvent selection (e.g., DMF or ethanol) and stoichiometric ratios of reactants (e.g., 1:1.2 for enaminonitrile:benzohydrazide) are critical for minimizing side products like hydrolyzed esters or unreacted intermediates .

Q. How do the bromine and trifluoromethyl groups influence the compound’s reactivity and biological activity?

The bromine atom at position 8 acts as a leaving group in nucleophilic substitution reactions, enabling derivatization (e.g., Suzuki coupling for aryl substitutions). The trifluoromethyl group at position 6 enhances lipophilicity and metabolic stability, improving membrane permeability and target binding (e.g., JAK1/2 inhibition with IC₅₀ values <1 µM) . Computational studies suggest the electron-withdrawing CF₃ group polarizes the triazole ring, increasing electrophilicity at the acetate moiety for covalent interactions with cysteine residues in enzymes .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • X-ray crystallography : SHELXL/SHELXS software is used to resolve crystal structures, particularly for hydrogen-bonding patterns (e.g., C–H⋯O interactions in packing motifs) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: δ ~1.3 ppm (CH₃ of ethyl ester), δ ~4.3 ppm (CH₂ of acetate), and δ ~7.5–8.5 ppm (pyridine protons) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) confirm purity (>95%) and detect trace impurities like de-esterified analogs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like JAK1/2?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal that the trifluoromethyl group forms hydrophobic interactions with JAK1’s ATP-binding pocket (residues Leu959 and Val863), while the triazole nitrogen hydrogen-bonds with Glu965. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification (e.g., replacing Br with Cl reduces ΔG by ~1.2 kcal/mol) . QSAR models prioritize substituents at position 8 for improved selectivity (e.g., bulky groups reduce off-target kinase binding) .

Q. What strategies resolve contradictions in biological activity data across cell-based vs. enzymatic assays?

Discrepancies often arise from off-target effects in cellular models (e.g., metabolic conversion to active metabolites) versus direct enzyme inhibition. To address this:

  • Use isoform-specific JAK inhibitors (e.g |tofacitinib) as controls in enzymatic assays .
  • Perform metabolite profiling (LC-HRMS) to identify derivatives like hydrolyzed acetates or oxidized triazoles .
  • Validate target engagement via cellular thermal shift assays (CETSA) .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Bioisosteric replacement : Substitute the ethyl ester with a methyloxadiazole to improve metabolic stability (t₁/₂ increases from 2.1 to 6.8 hours in microsomal assays) .
  • Prodrug approaches : Convert the acetate to a tert-butyl carbamate for enhanced oral bioavailability (AUC increases 3-fold in rat models) .
  • Halogen scanning : Replace Br with iodine to prolong target residence time (koff reduced by 40%) .

Methodological Considerations

Q. How to design crystallization experiments for X-ray analysis of this compound?

  • Solvent selection : Use hexane/ethyl acetate (3:1 v/v) for slow evaporation, yielding monoclinic crystals (space group P2₁/c) .
  • Temperature control : Maintain 298 K to prevent lattice defects.
  • Data collection : SHELXL refinement with Mo Kα radiation (λ = 0.71073 Å) resolves torsional angles (e.g., 55.6° between triazole and pyridine planes) .

Q. What are the limitations of current synthetic methods, and how can they be improved?

  • Limitations : Scalability issues with microwave reactors; ester group sensitivity to hydrolysis.
  • Improvements :
    • Flow chemistry for continuous synthesis (residence time <10 minutes, 90% yield) .
    • Use of protecting groups (e.g., tert-butyl esters) during bromination steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.